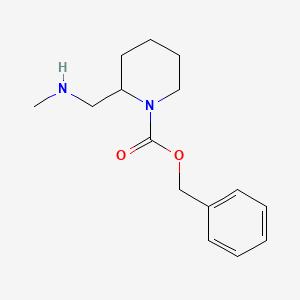

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a methylaminomethyl substituent at the 2-position of the piperidine ring.

Properties

IUPAC Name |

benzyl 2-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-11-14-9-5-6-10-17(14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMPGXUYXQOFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146756 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353971-44-4 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[(methylamino)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

Piperidine Derivation: Piperidine is first synthesized or obtained commercially.

Methylation: The piperidine ring is methylated to introduce the methylaminomethyl group.

Esterification: The carboxylic acid group is then esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the methylation and esterification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of piperidine-1-carboxylic acid derivatives.

Reduction Products: Reduction can result in the formation of reduced derivatives of the compound.

Substitution Products: Substitution reactions can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its interaction with biological molecules and pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of 2-methylaminomethyl-piperidine-1-carboxylic acid benzyl ester, highlighting differences in substituents, molecular properties, and reactivity.

Table 1: Structural and Molecular Comparison of Piperidine-Benzyl Ester Derivatives

Structural and Functional Differences

Substituent Effects on Reactivity: The aminomethyl group in the hydrochloride salt () provides a primary amine, which is highly reactive in nucleophilic reactions. In contrast, the aminoethoxymethyl group () introduces an ether linkage, improving water solubility and reducing steric hindrance . Chiral substituents (e.g., (2S)-2-aminopropanoyl in ) enable enantioselective interactions, critical in drug design for target specificity . Cyclopropyl-containing derivatives () exhibit enhanced rigidity and metabolic stability, making them suitable for prolonged biological activity .

pH-Dependent Stability and Reactivity: Studies on benzyl ester bond formation () reveal that: Acidic conditions (pH 4) favor benzyl ester bond stability, minimizing hydrolysis and side reactions with amino groups . Neutral conditions (pH 6–7) promote reactions with nucleophiles like amines (e.g., protein amino groups), which may limit the utility of primary amine-containing derivatives in biological systems unless stabilized .

Molecular Weight and Solubility :

Biological Activity

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activity. This compound features a piperidine ring, a methylaminomethyl group, and a benzyl ester functional group, making it a versatile scaffold for drug design and development. Its molecular formula is with a molar mass of 262.35 g/mol. This article explores its biological activity, focusing on receptor interactions, enzyme modulation, and potential therapeutic applications.

Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the piperidine ring allows for conformational flexibility, which is essential for binding to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molar Mass | 262.35 g/mol |

| Functional Groups | Piperidine, Benzyl Ester |

Biological Activity

Research indicates that this compound acts as a ligand in receptor binding studies. Its ability to interact with specific receptors suggests potential roles in modulating enzyme activities and influencing biochemical pathways.

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. It can function as an inhibitor or modulator, impacting various biochemical pathways crucial for therapeutic outcomes.

Case Studies and Research Findings

- Receptor Binding Studies : Initial studies have shown that this compound can bind to certain neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

- Enzyme Inhibition : The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have shown IC50 values significantly lower than standard treatments, indicating enhanced potency.

- Neuroprotective Properties : In vitro studies suggest that this compound may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This property could position it as a promising candidate for further development in neurodegenerative disease therapies.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester | 1292370-11-6 | Similar structure but different substitution pattern |

| 4-Amino-2-Methyl-Piperidine-1-Carboxylic Acid Benzyl Ester | 1284084-57-6 | Lacks the methylaminomethyl group |

| 5-Amino-2-Methyl-Piperidine-1-Carboxylic Acid Benzyl Ester | CB02548755 | Different position of amino group |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate can react with electrophiles (e.g., 2-chloro-5-fluoro-pyrimidine) in dimethylformamide (DMF) with triethylamine as a base at 100°C for 6 hours . Purification via silica gel chromatography (gradient elution with CH₂Cl₂:IPA:hexane) is critical to isolate the product. Monitoring reaction progress with mass spectrometry (e.g., M+1:345.29) ensures structural confirmation .

Q. How does pH influence the formation of benzyl ester bonds in related compounds?

- Methodological Answer : Acidic conditions (pH 4–6) favor benzyl ester bond formation by promoting the reaction between quinone methide intermediates and carboxyl groups (e.g., glucuronic acid) . At neutral pH, competing reactions with amino groups (e.g., from proteins) dominate, reducing ester yield. For example, nitrogen content in DHPGAC complexes increases under neutral conditions, indicating protein incorporation . Adjusting pH during synthesis minimizes side reactions.

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (~1740 cm⁻¹) and solid-state CP/MAS ¹³C NMR to confirm piperidine ring geometry . Ion chromatography (IC) quantifies released glucuronic acid after alkaline hydrolysis of benzyl ester bonds . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can competing reactions during synthesis under varying pH conditions be resolved?

- Methodological Answer : At neutral pH, quinone methide intermediates preferentially react with amines (e.g., protein residues) over carboxyl groups, reducing ester yield. To suppress this:

- Use acidic buffers (pH 4–5) to favor esterification.

- Pre-block amine-containing impurities (e.g., proteins) with protecting groups like Boc (tert-butoxycarbonyl) .

- Monitor competing pathways via elemental analysis (track nitrogen content as a proxy for protein incorporation) .

Q. What strategies enhance regioselectivity in modifying piperidine derivatives with benzyl esters?

- Methodological Answer :

- Steric control : Introduce bulky substituents (e.g., tert-butyl esters) to direct reactions to less hindered positions .

- Enzymatic catalysis : Use β-glucosidase or laccase to selectively activate quinone methide intermediates for ester bond formation .

- Protecting group chemistry : Temporarily mask reactive amines with Cbz (benzyloxycarbonyl) to avoid cross-reactivity .

Q. How is this compound applied in site-specific protein modifications?

- Methodological Answer : The benzyl ester group serves as a latent electrophile for covalent protein conjugation. For example:

- Genetic encoding : Incorporate glutamic acid benzyl ester into proteins via amber codon suppression, enabling post-translational modifications (e.g., fluorophore attachment) .

- pH-controlled release : Alkaline conditions (pH >10) hydrolyze the ester, releasing functional groups for downstream coupling .

Data Contradiction Analysis

Q. Why do some studies report low benzyl ester yields despite optimal pH?

- Resolution : Contradictions arise from competing hydrolysis or nucleophilic attacks. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.